N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide
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Overview
Description
“N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide” is a complex organic compound. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), an acetamide group (an acetyl group bound to an amine), and a furoyl group (a furan ring bound to a carbonyl). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the furoyl group, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The piperazine ring, for example, is a flexible six-membered ring that can adopt a variety of conformations. The presence of the furoyl and acetamide groups would also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine, furoyl, and acetamide groups. For example, the piperazine ring is known to participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions . The furoyl group could potentially undergo reactions at the carbonyl carbon, while the acetamide group could participate in reactions involving the carbonyl or the amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic furoyl group could contribute to its stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13(22)19-15-6-3-2-5-14(15)17(23)20-8-10-21(11-9-20)18(24)16-7-4-12-25-16/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLYTEMOVQEICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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